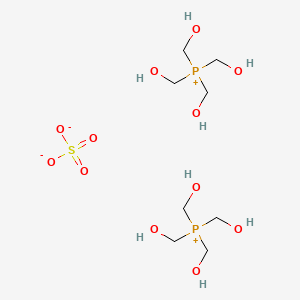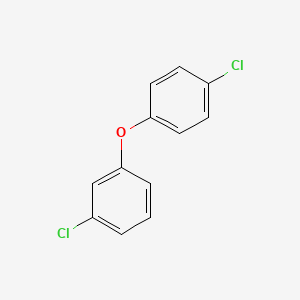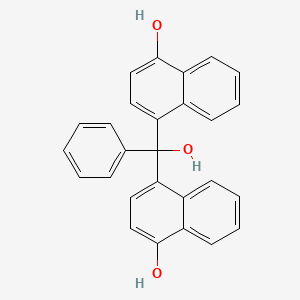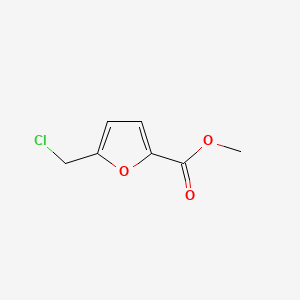
四羟甲基磷酸盐
描述
Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992)
科学研究应用
Tetrakis(hydroxymethyl)phosphonium sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent and stabilizer in nanochemistry.
Biology: Acts as a biocide in water systems, controlling microbial growth.
Medicine: Employed as an oxygen scavenger in medical applications.
Industry: Utilized as a flame retardant in textiles and a tanning agent in the leather industry .
作用机制
Target of Action
Tetrakis(hydroxymethyl)phosphonium sulfate primarily targets sulfate-reducing bacteria (SRB) in various environments . These bacteria play a significant role in microbiologically influenced corrosion (MIC), which can cause severe damage to pipeline networks .
Mode of Action
Tetrakis(hydroxymethyl)phosphonium sulfate, being a quaternary phosphate, is positively charged and selectively adsorbs to negatively charged bacteria . It penetrates the bacterial surface, enters the cell membrane, and disrupts its semi-permeability . This disruption allows the compound to further enter the cell interior, where it blunts cellular enzymes and prevents the production of protein enzymes . This process leads to protein denaturation, effectively killing the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Tetrakis(hydroxymethyl)phosphonium sulfate is the metabolic activity of sulfate-reducing bacteria . By disrupting the semi-permeability of the bacterial cell membrane, the compound inhibits the bacteria’s ability to reduce sulfate or other electron acceptors for energy harvesting . This disruption effectively controls the growth and proliferation of these bacteria .
Pharmacokinetics
It is known that the compound is inherently biodegradable .
Result of Action
The primary result of Tetrakis(hydroxymethyl)phosphonium sulfate’s action is the effective control of sulfate-reducing bacteria, thereby mitigating microbiologically influenced corrosion . Long-term application of large amounts of this chemical biocide can enhance microbial resistance to biocides .
Action Environment
The action of Tetrakis(hydroxymethyl)phosphonium sulfate is influenced by environmental factors. For instance, its hydrolysis is pH-dependent, with half-lives at 25°C being 131, 72, and 7 days at pH 5, 7, and 9, respectively . Therefore, the compound’s action, efficacy, and stability can vary depending on the pH of the environment .
生化分析
Cellular Effects
Tetrakis(hydroxymethyl)phosphonium sulfate has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in bacterial cells, the compound inhibits the activity of enzymes involved in sulfate reduction, leading to a decrease in hydrogen sulfide production. In mammalian cells, tetrakis(hydroxymethyl)phosphonium sulfate can induce oxidative stress, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tetrakis(hydroxymethyl)phosphonium sulfate involves several key interactions at the molecular level. The compound binds to enzymes involved in sulfate reduction, inhibiting their activity and preventing the formation of hydrogen sulfide. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can interact with proteins, leading to changes in their structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. The compound also affects gene expression by inducing oxidative stress, which can lead to changes in the transcriptional activity of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrakis(hydroxymethyl)phosphonium sulfate can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that tetrakis(hydroxymethyl)phosphonium sulfate can have lasting effects on cellular function, including persistent inhibition of sulfate-reducing bacteria and long-term changes in gene expression in mammalian cells. These effects are often dose-dependent and can vary based on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of tetrakis(hydroxymethyl)phosphonium sulfate vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of sulfate-reducing bacteria without causing significant toxicity. At higher doses, tetrakis(hydroxymethyl)phosphonium sulfate can induce toxic effects, including oxidative stress, liver damage, and changes in gene expression. Threshold effects have been observed, where the compound’s biocidal activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
Tetrakis(hydroxymethyl)phosphonium sulfate is involved in several metabolic pathways, particularly those related to sulfate reduction. The compound interacts with enzymes such as sulfate reductases, inhibiting their activity and preventing the conversion of sulfate to sulfide. This inhibition disrupts the metabolic flux of sulfur compounds, leading to a decrease in hydrogen sulfide production. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can affect the levels of other metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, tetrakis(hydroxymethyl)phosphonium sulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biocidal activity, as it allows tetrakis(hydroxymethyl)phosphonium sulfate to reach its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of tetrakis(hydroxymethyl)phosphonium sulfate plays a critical role in its activity and function. The compound is often found in the cytoplasm, where it interacts with enzymes and proteins involved in sulfate reduction. Additionally, tetrakis(hydroxymethyl)phosphonium sulfate can localize to specific organelles, such as mitochondria, where it can induce oxidative stress and affect cellular respiration. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its effectiveness as a biocide .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium sulfate can be synthesized by reacting phosphine gas with formaldehyde and sulfuric acid. The reaction typically occurs at temperatures between 40°C and 50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of tetrakis(hydroxymethyl)phosphonium sulfate .
Industrial Production Methods: In industrial settings, tetrakis(hydroxymethyl)phosphonium sulfate is often produced using phosphine generated as a byproduct in the production of sodium hypophosphite. The phosphine is collected and reacted with formaldehyde and sulfuric acid under controlled conditions to produce the desired compound .
Types of Reactions:
Oxidation: Tetrakis(hydroxymethyl)phosphonium sulfate can undergo oxidation reactions, often resulting in the formation of phosphine oxides.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphines.
Substitution Products: Various substituted phosphonium salts
相似化合物的比较
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tris(hydroxymethyl)phosphine
- Tetrakis(hydroxymethyl)phosphonium sulfate
Comparison: Tetrakis(hydroxymethyl)phosphonium sulfate is unique due to its combination of high efficiency, low toxicity, and environmental friendliness. Unlike tetrakis(hydroxymethyl)phosphonium chloride, it is less corrosive and more biodegradable. Tris(hydroxymethyl)phosphine, on the other hand, lacks the sulfate group, making it less effective as a flame retardant .
属性
CAS 编号 |
55566-30-8 |
|---|---|
分子式 |
C4H12O8PS- |
分子量 |
251.17 g/mol |
IUPAC 名称 |
tetrakis(hydroxymethyl)phosphanium;sulfate |
InChI |
InChI=1S/C4H12O4P.H2O4S/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H2,1,2,3,4)/q+1;/p-2 |
InChI 键 |
HFDZMBPIARIWLN-UHFFFAOYSA-L |
SMILES |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |
规范 SMILES |
C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |
沸点 |
232 °F at 760 mm Hg (NTP, 1992) |
颜色/形态 |
Crystalline solid |
密度 |
1.381 at 72 °F (NTP, 1992) |
闪点 |
greater than 200 °F (NTP, 1992) |
熔点 |
-31 °F (NTP, 1992) |
Key on ui other cas no. |
55566-30-8 |
物理描述 |
Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992) DryPowder; Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
相关CAS编号 |
124-64-1 (Parent) |
溶解度 |
greater than or equal to 100 mg/mL at 64° F (NTP, 1992) In water, 1X10+6 mg/L /miscible/ at 25 °C (est) |
蒸汽压力 |
32 mm Hg at 124 °F ; 150.5 mm Hg at 163° F (NTP, 1992) 8.12 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)







![1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1293662.png)
